molecular formula C20H21N3O4S2 B2700371 2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 692762-13-3

2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2700371
CAS No.: 692762-13-3
M. Wt: 431.53
InChI Key: INCJBQPLTLOOLV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a pyrrolidin-1-ylsulfonyl group, and a benzo[d]thiazol-2-ylacetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the reaction of the benzo[d]thiazole intermediate with a sulfonyl chloride derivative in the presence of a base.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced to the intermediate compound.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)pyrrolidine: A simpler compound with a similar methoxyphenyl group but lacking the benzo[d]thiazole and acetamide moieties.

    2-methoxyphenyl isocyanate: A compound with a methoxyphenyl group and an isocyanate functional group, used in different chemical reactions.

Uniqueness

2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-27-15-6-4-14(5-7-15)12-19(24)22-20-21-17-9-8-16(13-18(17)28-20)29(25,26)23-10-2-3-11-23/h4-9,13H,2-3,10-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCJBQPLTLOOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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